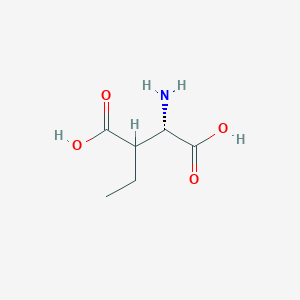

3-Ethyl-L-aspartic acid

Beschreibung

Eigenschaften

CAS-Nummer |

15383-88-7 |

|---|---|

Molekularformel |

C6H11NO4 |

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

(2S)-2-amino-3-ethylbutanedioic acid |

InChI |

InChI=1S/C6H11NO4/c1-2-3(5(8)9)4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |

InChI-Schlüssel |

LPUFQUFGRYFZKK-BKLSDQPFSA-N |

SMILES |

CCC(C(C(=O)O)N)C(=O)O |

Isomerische SMILES |

CCC([C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

CCC(C(C(=O)O)N)C(=O)O |

Synonyme |

Aspartic acid, 3-ethyl- |

Herkunft des Produkts |

United States |

Synthetic Strategies and Stereocontrol in the Preparation of 3 Ethyl L Aspartic Acid

Biocatalytic Synthesis Utilizing Specific Ammonia-Lyases

Biocatalysis offers an environmentally benign and highly selective approach for synthesizing chiral molecules. Enzymes, particularly ammonia-lyases, have demonstrated considerable potential for the production of substituted aspartic acids.

3-Methylaspartate Ammonia-Lyase (MAL, EC 4.3.1.2) is a key enzyme that catalyzes the reversible anti-elimination of ammonia (B1221849) from L-threo-3-methylaspartate to form mesaconate. ebi.ac.ukwikipedia.org This reactivity can be harnessed in the reverse direction—the amination of a substituted fumarate (B1241708) derivative—to produce 3-substituted aspartic acids. The catalytic mechanism of MAL proceeds through an E1cB-type mechanism. nih.gov A key catalytic residue, Lysine 331 (in Clostridium tetanomorphum), acts as a general base to abstract a proton from the C3 carbon of the aspartic acid substrate. ebi.ac.uknih.gov This generates a stabilized enolate intermediate, which then eliminates ammonia to form the α,β-unsaturated product. ebi.ac.uknih.gov

The substrate scope of MAL is a critical factor for its application in synthesizing analogs like 3-Ethyl-L-aspartic acid. Studies have shown that MAL can accommodate various substituents on the fumarate and aspartic acid scaffolds. The enzyme accepts substrates with substituents up to the size of an ethyl group for the amination reaction. nih.gov While the rates of amination for substrates with smaller alkyl groups are similar, the deamination rates for the corresponding 3-substituted amino acids can vary significantly. nih.gov This suggests that the binding of the C3 substituent influences the efficiency of the elimination step. nih.gov Specifically, hydrophobic interactions involving the alkyl group at the C3 position play an essential role in the proper binding of the substrate within the enzyme's active site. nih.gov

| Substrate Type | Accepted Substituents | Reaction Direction | Key Findings |

|---|---|---|---|

| Substituted Fumarates | Methyl, Ethyl | Amination (Reverse) | Rates of amination are similar for smaller substituents. nih.gov |

| 3-Substituted Aspartic Acids | Methyl, Ethyl | Deamination (Forward) | Deamination rates vary widely with the structure of the C3 substituent. nih.gov |

| Other Substrates | L-aspartate, Fumarate, Ethylfumarate | Both | MAL demonstrates a degree of flexibility, though it is optimized for 3-methylaspartate. ebi.ac.uk |

To make biocatalytic production economically viable, optimization of the microbial host is essential. Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum has been successfully employed to enhance the production of L-aspartate and its derivatives. researchgate.netmdpi.commdpi.com Similar strategies can be applied for this compound.

Key engineering strategies include:

Overexpression of Key Enzymes : The gene encoding the desired ammonia-lyase (e.g., MAL or an engineered variant) is overexpressed in the host strain to increase the catalytic capacity for the target reaction. mdpi.combiosynsis.com

Pathway Modification : Competing metabolic pathways that consume the precursor (e.g., ethylfumarate) or the final product are inactivated or downregulated. For instance, genes involved in the degradation of the target amino acid or the conversion of the precursor to undesired byproducts can be deleted. mdpi.com

Improving Precursor Supply : The metabolic pathways leading to the synthesis of the precursor molecule are enhanced to ensure a high flux towards the desired product.

Fermentation Optimization : Cultivation conditions, including medium composition, pH, and temperature, are optimized to maximize cell growth and enzyme activity, leading to higher product titers and yields. researchgate.netmdpi.com

Recent advancements in synthetic biology and genome engineering provide powerful tools for developing robust microbial cell factories for the production of non-natural amino acids. biosynsis.comnih.gov

A major advantage of enzymatic synthesis is the high degree of stereoselectivity. Ammonia-lyases catalyze the addition of ammonia to α,β-unsaturated acids with excellent control over the stereochemistry at the C2 and C3 centers, producing homochiral amino acids. ebi.ac.ukresearchgate.net Engineered methylaspartate ammonia lyases have been used for the kinetic resolution and asymmetric synthesis of various 3-substituted aspartic acids, achieving high diastereomeric ratios (up to >98:2) and enantiomeric excess (up to >99%). researchgate.net

In the synthesis of this compound, the enzyme would catalyze the addition of an ammonia molecule to ethylfumaric acid. The enzyme's active site architecture dictates the facial selectivity of the nucleophilic attack, ensuring the formation of the desired (2S, 3R) or (2S, 3S) stereoisomer, depending on the specific enzyme and substrate geometry. Other C-N lyases, such as aspartate ammonia lyase (AspB), have also shown outstanding enantioselectivity (>97% ee) in the synthesis of N-substituted aspartic acids, highlighting the broad potential of this enzyme class for generating chiral amino acids. nih.govrsc.org

Organic Synthesis Methodologies for Aspartic Acid Backbone Modifications

Conventional organic synthesis provides a versatile alternative for creating this compound, allowing for a wide range of reaction conditions and scalability. The core of this approach involves the modification of a pre-existing aspartic acid scaffold or a suitable precursor.

To achieve selective modification at the C3 position, the functional groups of the aspartic acid backbone (the α-amino group, and the α- and β-carboxyl groups) must be appropriately protected. Amidation and esterification are standard techniques used for this purpose.

Esterification : The carboxyl groups are typically converted to esters (e.g., methyl, ethyl, or tert-butyl esters) to prevent their interference in subsequent reactions, such as enolate formation. acs.orgliverpool.ac.uk For example, side-chain tert-butyl esters can be selectively removed under mild acidic conditions. acs.orgnih.gov

Amidation : The α-amino group is usually protected, often as an amide (e.g., using an N-acyl group). This protection prevents the acidic N-H proton from interfering with base-mediated reactions and protects the amino group from reacting with electrophiles. orgsyn.org

These protecting groups can be introduced and removed using well-established protocols, allowing for the targeted modification of the aspartic acid backbone. acs.orgnih.govresearchgate.net

The key step in the synthesis of this compound is the introduction of the ethyl group at the C3 position. This is typically achieved through the alkylation of an enolate derived from a protected aspartic acid derivative.

The process involves:

Enolate Formation : A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the C3 position, forming a regioselective enolate. quimicaorganica.org The choice of base, solvent, and temperature can influence whether the kinetic or thermodynamic enolate is formed, although for a protected aspartate, deprotonation is directed to the C3 position.

Alkylation : The generated enolate is then treated with an ethylating agent, such as ethyl iodide or ethyl bromide. The enolate acts as a nucleophile, attacking the electrophilic ethyl group in an SN2 reaction to form the new carbon-carbon bond at the C3 position. uwo.caresearchgate.net

Controlling the stereochemistry of this alkylation step is crucial. If a chiral starting material is used, the stereocenter at C2 can direct the approach of the electrophile, leading to diastereoselective alkylation. The E/Z geometry of the enolate, influenced by factors like the deprotonating base and the presence of additives, can also significantly affect the stereochemical outcome of the reaction. quimicaorganica.orgnih.govprinceton.edu After alkylation, the protecting groups are removed through hydrolysis to yield the final this compound.

| Feature | Biocatalytic Synthesis | Organic Synthesis |

|---|---|---|

| Stereoselectivity | Typically very high (often >99% ee). researchgate.netnih.gov | Dependent on chiral auxiliaries, substrates, or catalysts; can be challenging. uwo.ca |

| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, moderate temperatures). | Often requires harsh conditions (strong bases, anhydrous solvents, extreme temperatures). quimicaorganica.org |

| Environmental Impact | Greener, less waste generated. | Often involves hazardous reagents and solvents, generating more waste. |

| Substrate Scope | Limited by the enzyme's specificity, though can be expanded via protein engineering. nih.gov | Very broad, highly versatile. |

| Process Steps | Fewer steps, often direct conversion. | Multi-step process involving protection and deprotection. acs.org |

Peptide Coupling Approaches for Conjugates Involving this compound

The incorporation of this compound into peptide chains to form conjugates requires robust and efficient coupling strategies. These methods are designed to create amide bonds between the amino or carboxyl group of this compound and other amino acids or peptide fragments. The choice of coupling reagent and strategy is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral centers.

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptide chains, and it is well-suited for the inclusion of modified amino acids like this compound. researchgate.netresearchgate.net In a typical Fmoc-based SPPS workflow, the N-terminus of the growing peptide chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base, commonly piperidine (B6355638), before the next amino acid is coupled. peptide.com

For the coupling of this compound, a variety of activating reagents can be employed to convert the carboxylic acid moiety into a more reactive species. Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve efficiency. Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

A key consideration when synthesizing peptides containing 3-substituted aspartic acid derivatives is the potential for aspartimide formation. This side reaction, which can lead to a mixture of α- and β-peptides and racemization, is often promoted by the basic conditions used for Fmoc deprotection. peptide.com The presence of the 3-ethyl group may influence the rate of this side reaction. Strategies to mitigate aspartimide formation include the use of sterically hindered protecting groups on the side-chain carboxylate or the addition of additives like formic acid to the piperidine solution during Fmoc removal. peptide.com

The following table outlines common coupling reagents used in peptide synthesis that are applicable for creating conjugates of this compound.

| Coupling Reagent Class | Example Reagent(s) | Key Features |

| Carbodiimides | DCC, DIC | Widely used, cost-effective. |

| Phosphonium Salts | PyBOP | High coupling efficiency, low racemization. |

| Aminium/Uronium Salts | HATU, HBTU | Fast reaction times, suitable for difficult couplings. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound itself, with high stereochemical purity, is a prerequisite for its use in peptide synthesis. The optimization of reaction conditions is crucial for maximizing the yield and diastereoselectivity of the final product. Synthetic strategies often involve the stereoselective alkylation of an aspartic acid precursor.

Enzymatic approaches have shown promise in the synthesis of 3-substituted aspartic acids. For instance, engineered methylaspartate ammonia lyases have been utilized for the stereoselective amination of substituted fumarates to produce 3-substituted aspartic acids. nih.gov While not specifically demonstrated for the ethyl derivative, this biocatalytic approach offers a pathway to high stereopurity under mild reaction conditions.

For chemical synthesis routes, reaction parameters such as solvent, temperature, base, and the nature of the electrophile and protecting groups play a significant role. The choice of solvent can influence the solubility of reactants and the transition state energies of the desired reaction versus side reactions. Temperature control is critical to manage reaction rates and prevent undesired side reactions or racemization.

The table below summarizes key parameters that are typically optimized in the synthesis of substituted amino acids, which would be relevant for the synthesis of this compound.

| Parameter | Influence on Synthesis | Typical Optimization Strategy |

| Solvent | Affects solubility, reaction rates, and stereoselectivity. | Screening of a range of polar aprotic (e.g., THF, DMF) and nonpolar solvents. |

| Temperature | Controls reaction kinetics and can impact selectivity. | Reactions are often initiated at low temperatures (e.g., -78 °C) and gradually warmed. |

| Base | Influences the formation of the nucleophile and can affect stereochemistry. | Testing of various organic (e.g., LDA, LiHMDS) and inorganic bases (e.g., K₂CO₃). |

| Protecting Groups | Crucial for directing reactivity and preventing side reactions. | Selection of orthogonal protecting groups for the amino and carboxyl functionalities. |

| Reaction Time | Affects conversion and the formation of byproducts. | Monitoring the reaction progress using techniques like TLC or LC-MS to determine the optimal duration. |

By systematically optimizing these conditions, it is possible to develop a robust and efficient synthesis of this compound, paving the way for its incorporation into novel peptide-based molecules with tailored properties.

Biochemical Roles and Metabolic Interventions of 3 Ethyl L Aspartic Acid and Its Analogs

Integration and Perturbation of Primary Amino Acid Metabolic Pathways

Following a comprehensive review of available scientific literature, there is no specific information regarding the integration or perturbation of primary amino acid metabolic pathways by 3-Ethyl-L-aspartic acid. The subsequent subsections detail the lack of findings in the specified areas of influence.

Influence on Aspartate Family Amino Acid Biosynthesis (e.g., Lysine, Threonine, Methionine, Isoleucine)

There is currently no available research data to suggest that this compound influences the biosynthetic pathways of the aspartate family of amino acids, which includes lysine, threonine, methionine, and isoleucine. Scientific studies have extensively detailed the regulation of this pathway by its end products and various analogs, but this compound is not mentioned among them.

Modulation of Nitrogen Flux and Carbon Metabolism

There is no scientific evidence to indicate that this compound modulates nitrogen flux or carbon metabolism in any organism. The intricate roles of aspartate and other key amino acids in these processes are well-documented, but the effects of this compound remain uninvestigated.

Role in Cellular Response Mechanisms and Abiotic Stress Mitigation

There is a lack of scientific information on the role of this compound in cellular response mechanisms and the mitigation of abiotic stress in organisms. While other amino acids and their derivatives have been studied for their roles in stress responses, this compound has not been a subject of such research.

Targeted Metabolic Engineering for Production of Bioactive Compounds

The scientific literature does not describe any instances of targeted metabolic engineering involving this compound for the production of bioactive compounds. Research in this area is primarily focused on the engineering of pathways involving naturally occurring amino acids.

Aspartic Acid Supply Module Engineering for Ectoine (B1671093) and Related Derivatives

Current research on the metabolic engineering of the aspartic acid supply module for the production of ectoine and its derivatives does not involve the use or study of this compound. Engineering efforts are concentrated on optimizing the flux of natural precursors, such as L-aspartate.

Non-Proteinogenic Roles and Derivatives in Biological Processes

Non-proteinogenic amino acids, which are not genetically coded for protein synthesis, often play crucial roles as metabolic intermediates, signaling molecules, or components of secondary metabolites. However, specific literature detailing the non-proteinogenic roles of this compound is scarce. General principles of amino acid biochemistry suggest that the addition of an ethyl group to the aspartic acid backbone could sterically hinder its interaction with enzymes that typically recognize L-aspartate. This structural modification could potentially make it an inhibitor of certain metabolic pathways that utilize L-aspartic acid as a substrate.

The synthesis of such a compound would likely be achieved through chemical methods, as natural biosynthetic pathways for its creation have not been identified. Its potential biological activities would need to be explored through targeted in vitro and in vivo studies to ascertain any effects on cellular processes, enzyme kinetics, or receptor binding.

Table 1: Research Findings on 3-Substituted Aspartic Acid Analogs (General)

| Analog Type | Investigated Biological Role/Application | Key Findings |

| 3-Alkyl Aspartic Acids | Potential as enzyme inhibitors or receptor modulators. | Limited data available; structural modifications can alter biological activity compared to the parent amino acid. |

| N-Acyl Aspartic Acid Derivatives | Investigated for antimicrobial and other pharmacological properties. | Certain derivatives have shown biological activity, but this is highly dependent on the nature of the acyl group. |

It is important to note that the information presented in the table is based on general findings for substituted aspartic acid analogs and does not specifically pertain to this compound due to a lack of available research.

Enzymatic Catalysis and Mechanistic Investigations Involving 3 Ethyl L Aspartic Acid

Detailed Enzyme Kinetics of 3-Methylaspartate Ammonia-Lyase with Ethyl-Substituted Substrates

3-Methylaspartate ammonia-lyase (MAL, EC 4.3.1.2) is an enzyme that catalyzes the reversible conversion of 3-methylaspartate to mesaconate and ammonia (B1221849). nih.govnih.gov Kinetic studies using a range of substituted aspartic acid and fumaric acid substrates, including those with ethyl groups, have revealed important details about the enzyme's specificity and reaction mechanism. nih.gov

Research has shown that for the amination reaction (the reverse direction), the rates for various α,β-unsaturated substrates with substituents as large as an ethyl group were similar when the substrate concentration was much greater than the Michaelis constant (K_M). nih.gov However, the K_M values themselves varied significantly, by as much as a factor of 25, indicating that the substituent size affects the enzyme's affinity for the substrate. nih.gov

Conversely, the rates of deamination (the forward direction) for the corresponding 3-substituted amino acid substrates, such as 3-Ethyl-L-aspartic acid, showed wide variation under similar saturating conditions. nih.gov This difference in reaction rates between the forward and reverse reactions for substrate-product pairs suggests that a specific step in the deamination process is particularly sensitive to the structure of the C-3 substituent. nih.gov

The reaction catalyzed by 3-methylaspartate ammonia-lyase is reversible, involving both the deamination of 3-substituted aspartic acids and the amination of substituted fumaric acids. nih.govepa.gov Studies have investigated the kinetics of the reaction in both directions. nih.gov A key finding is that the ratio of the forward reaction velocity (V_forward) to the reverse reaction velocity (V_reverse) varies depending on the specific substrate-product pair. nih.gov These differential reaction rates indicate that the enzyme's efficiency is not symmetrical for amination and deamination across all substrates. Specifically, the deamination step is highly influenced by the size of the group at the C-3 position of the aspartic acid derivative. nih.gov

The recognition and binding of substrates by 3-methylaspartate ammonia-lyase are critically dependent on the substituent at the C-3 position. The enzyme's active site contains a hydrophobic pocket that interacts with this substituent. nih.gov For the natural substrate, 3-methylaspartic acid, the hydrophobic interactions formed by the methyl group are essential for proper substrate binding and subsequent efficient catalysis. nih.gov When this methyl group is absent, as in the case of aspartic acid, the affinity for the substrate is significantly impaired. nih.gov

Studies suggest that a relatively large group, ranging in size from a methyl to an ethyl group, is necessary at the C-3 position for optimal binding. nih.gov This binding is thought to lower the activation energy for a rate-limiting step in the deamination direction. nih.gov The proposed mechanism is an E1cb-type elimination, where the cleavage of the C-N bond is the rate-limiting step. It is likely that the binding of the C-3 substituent correctly aligns the nascent carbanion with the C-N bond, facilitating its cleavage. nih.gov

Allosteric Regulation and Feedback Inhibition by Aspartate Analogs

Enzyme activity is often regulated by molecules that are not their direct substrates. This process, known as allosteric regulation, can involve feedback inhibition, where the end product of a metabolic pathway inhibits an enzyme at an earlier step in that same pathway. byjus.comlibretexts.org Aspartate and its analogs can act as such allosteric regulators for various enzymes. nih.gov Feedback inhibition is a crucial mechanism for cells to avoid the wasteful production of molecules when they are already abundant. byjus.comlibretexts.org The inhibitor binds to a specific regulatory site on the enzyme, known as an allosteric site, which is distinct from the active site. byjus.com This binding induces a conformational change in the enzyme that reduces its catalytic activity. byjus.com

For example, L-aspartate serves as a regulatory feedback inhibitor for the enzyme pyruvate (B1213749) carboxylase. nih.gov This inhibition is a response to increased levels of intermediates in the tricarboxylic acid (TCA) cycle, for which aspartate is a key precursor. nih.gov This type of regulation allows the cell to modulate metabolic pathways based on the availability of downstream products.

In the case of L-aspartate inhibiting Rhizobium etli pyruvate carboxylase, kinetic studies show that L-aspartate binds cooperatively to the enzyme. nih.gov It acts as a competitive inhibitor with respect to the enzyme's activator, acetyl-CoA. nih.gov This suggests that while the allosteric effector sites for the inhibitor (L-aspartate) and the activator (acetyl-CoA) are spatially distinct, they are connected through a network of allosteric interactions. nih.gov The binding of L-aspartate is not limited to simply blocking the activator; it also inhibits the enzyme's acetyl-CoA-independent activity. This inhibition is focused on the biotin (B1667282) carboxylation domain of the enzyme. nih.gov

Broad-Spectrum Enzymatic Substrate Potential of Aspartic Acid Derivatives

Derivatives of aspartic acid, including this compound, have demonstrated potential as substrates for a variety of enzymes, highlighting the catalytic versatility of certain enzyme families. While some enzymes are highly specific, others exhibit broader substrate acceptance.

For instance, a thermostable methylaspartate ammonia-lyase from Carboxydothermus hydrogenoformans (Ch-MAL) has been shown to accept ethylfumarate and propylfumarate as substrates in the ammonia addition reaction. epa.gov This demonstrates that the enzyme can accommodate substituents larger than the methyl group of its natural substrate. Furthermore, this enzyme can process alternative nucleophiles, such as methylamine (B109427) and ethylamine, in place of ammonia, leading to the synthesis of N-substituted methylaspartic acids. epa.gov

Similarly, some aspartate ammonia-lyase (AAL) enzymes, which typically show high specificity for L-aspartic acid, have been found to catalyze reactions with other substrates. mdpi.com An AAL from Lactobacillus paracasei can utilize L-phenylalanine and L-tyrosine to produce trans-cinnamic acid and p-coumaric acid, respectively. mdpi.com Even enzymes from different functional classes can process aspartic acid derivatives. The NAD-malic enzyme from Ascaris suum can use L-aspartate as a substrate for oxidative decarboxylation, although with a much lower efficiency than its primary substrate, L-malate. nih.gov

Molecular Interactions and Solution Phase Behavior of 3 Ethyl L Aspartic Acid

Thermodynamic Analysis of Solvation and Transfer Processes

No experimental or computational studies detailing the thermodynamic properties of 3-Ethyl-L-aspartic acid in various solvents were identified. Such an analysis would require calorimetric or spectroscopic measurements to determine values for the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solvation and transfer between different solvent environments.

Quantification of Ion-Ion, Ion-Dipole, and Hydrophilic Interactions

Quantitative data on the specific energetic contributions of ion-ion, ion-dipole, and hydrophilic interactions involving this compound are absent from the current body of scientific literature. Research on the parent compound, L-aspartic acid, indicates that its zwitterionic nature—possessing both a positively charged amino group and negatively charged carboxyl groups—governs these interactions, but how the 3-ethyl substituent modulates the strength and nature of these forces has not been investigated.

Application of Cosolvent Models and Cosphere Overlap Theory

There is no evidence of cosolvent models or the cosphere overlap theory being applied to analyze the solution behavior of this compound. These theoretical frameworks are used to explain how the addition of a cosolvent to an aqueous solution affects the stability and solubility of a solute by considering the interactions of their hydration shells (cospheres).

Influence of Solvent Environment on Conformational Dynamics and Stability

The conformational landscape of amino acid derivatives is highly sensitive to the solvent environment. Different solvents can stabilize or destabilize specific rotamers (conformers arising from rotation around single bonds). For this compound, the rotation around the Cα-Cβ and Cβ-Cγ bonds would define its side

Receptor Binding and Recognition Studies of 3 Ethyl L Aspartic Acid

Characterization of Binding to Amino Acid Transporters and Uptake Systems

3-Ethyl-L-aspartic acid, as an analog of the excitatory amino acid L-aspartic acid, has been studied for its interaction with amino acid transporters, which are crucial for maintaining neurotransmitter homeostasis in the central nervous system. These transporters are often sodium-dependent and exhibit high affinity for their substrates.

Sodium-Dependent High-Affinity Ligand Binding Assays

The binding of ligands to amino acid transporters is frequently coupled to the electrochemical gradient of sodium ions (Na⁺). The Solute Carrier 1A (SLC1A) family, which includes both excitatory amino acid transporters (EAATs) and alanine-serine-cysteine transporters (ASCTs), relies on Na⁺ for substrate binding and translocation. Studies on these transporters reveal that Na⁺ ions must bind to the transporter first, which then induces a conformational change that facilitates substrate binding.

For instance, in the related ASCT2 transporter, it is understood that one or two Na⁺ ions bind to the unoccupied transporter, which is a prerequisite for the subsequent binding of either an amino acid substrate or a competitive inhibitor. nih.gov The formation of a fully translocation-competent complex with a substrate requires the binding of a third Na⁺ ion, a step that is often prevented by competitive inhibitors. nih.gov While specific high-affinity binding assay data for this compound is not detailed in the provided search results, its structural similarity to L-aspartic acid suggests it would interact with Na⁺-dependent transporters like EAATs and ASCTs. L-aspartic acid itself is transported by these systems in a sodium-dependent manner. nih.govnih.gov

Competitive Binding with Known Substrate/Inhibitors

Competitive binding assays are instrumental in characterizing the interaction of a novel ligand with a transporter's substrate binding site. In these assays, the ability of the test compound (e.g., this compound) to displace a known radiolabeled substrate or inhibitor is measured. This provides information on the ligand's affinity and whether it shares the same binding site as the known compound.

Compounds based on L-aspartic acid, such as DL-threo-β-benzyloxyaspartic acid (DL-TBOA), are known inhibitors of excitatory amino acid transporters and are used in competitive binding studies. nih.govresearchgate.net For example, studies on ASCT2 have identified competitive inhibitors through their ability to block the transport of substrates like alanine. nih.gov The inhibition mechanism is consistent with the inhibitor binding to the substrate site, and the measured inhibition constant (Kᵢ) often increases with higher concentrations of the natural substrate. nih.gov

The table below illustrates typical data obtained from competitive binding and inhibition studies for various ligands at the human 4F2hc-LAT1 transporter, a different type of amino acid transporter, demonstrating how binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are determined and compared.

| Compound | Assay Type | Value (µM) | Reference Transporter |

|---|---|---|---|

| JPH203 | Kᵢ | 0.079 | 4F2hc-LAT1 |

| BCH | Kᵢ | 81 | 4F2hc-LAT1 |

| T3 (Thyroid Hormone) | Kᵢ | 2.4 | 4F2hc-LAT1 |

| T4 (Thyroid Hormone) | Kᵢ | 10 | 4F2hc-LAT1 |

| T3 (Thyroid Hormone) | IC₅₀ | 1.3 | 4F2hc-LAT1 |

| T4 (Thyroid Hormone) | IC₅₀ | 10 | 4F2hc-LAT1 |

Binding affinities and inhibitory concentrations of selected ligands for the human 4F2hc-LAT1 transporter, as determined by scintillation proximity assay (SPA) and uptake inhibition experiments. Data from frontiersin.org.

Ligand Recognition by Specialized Taste Receptors and Their Binding Domains

The taste of amino acids, particularly the umami or savory taste associated with L-glutamate and L-aspartate, is mediated by specialized G-protein coupled receptors (GPCRs). The primary umami taste receptor is a heterodimer of two proteins: T1R1 and T1R3. researchgate.net The recognition of amino acids occurs within a large extracellular domain known as the Venus Flytrap Module (VFTM). researchgate.netnih.gov

Structural Determinants for L-α-Amino Acid Specificity

The specificity of taste receptors for L-α-amino acids is determined by the precise three-dimensional structure of the binding pocket within the VFTM of the T1R1 subunit. researchgate.net This pocket contains specific amino acid residues that form key interactions with the ligand. mdpi.comnih.govresearchgate.net Conserved residues are responsible for recognizing the common features of L-α-amino acids, namely the α-amino and α-carboxyl groups. mdpi.comnih.govupc.edu These interactions typically involve hydrogen bonds and electrostatic interactions that anchor the backbone of the amino acid substrate in a specific orientation. colorado.edu

Specificity for different side chains is achieved through variations in other residues within the binding pocket. mdpi.comnih.gov For the umami receptor, key residues in the T1R1 VFTM are crucial for recognizing the acidic side chains of L-glutamate and L-aspartate. Research on the artificial sweetener aspartame (B1666099), which is L-aspartyl-L-phenylalanine methyl ester, has shown that its L-aspartic acid portion is critical for binding and activation of the sweet taste receptor (T1R2/T1R3 heterodimer), highlighting the importance of specific residues in recognizing this moiety. researchgate.netnih.gov

Accommodation of α-Substituents in Ligand Binding Pockets

The ability of a receptor's binding pocket to accommodate substituents on the α-carbon of an amino acid depends on the size, shape, and flexibility of the pocket. The presence of an α-substituent, such as the ethyl group in this compound, can significantly impact binding affinity.

The binding pocket must be large enough to sterically accommodate the additional group without disrupting the crucial interactions with the α-amino and carboxyl groups. Flexibility in certain residues of the binding pocket can allow for an "induced fit," where the receptor changes conformation to better accommodate the ligand. nih.gov For example, studies on the androgen receptor have shown that the flexibility of specific tryptophan residues is critical for accommodating a diverse range of ligands within the binding pocket. nih.gov If the α-substituent is too bulky or has unfavorable electronic properties, it can lead to steric clashes or disrupt essential hydrogen bonding networks, thereby reducing or abolishing the ligand's activity. The precise effect of the α-ethyl group of this compound on taste receptor binding would depend on the specific topology of the T1R1 binding site.

General Principles of Amino Acid-Receptor Interaction in Biological Systems

The interaction between amino acids and their receptors is a fundamental process in biology, governed by several key principles of molecular recognition. nih.govacs.org These interactions are highly specific and are mediated by a combination of non-covalent forces.

Electrostatic Interactions : These occur between charged groups on the amino acid and the receptor. For acidic amino acids like aspartic acid, the negatively charged side-chain carboxyl group can form strong ionic bonds with positively charged residues (e.g., arginine, lysine) in the receptor's binding site. nih.govacs.orgnih.gov

Hydrogen Bonding : Hydrogen bonds are crucial for both specificity and affinity. The α-amino and α-carboxyl groups of the amino acid backbone are key hydrogen bond donors and acceptors, forming a network of interactions with residues in the binding pocket. researchgate.net

Hydrophobic Interactions : Nonpolar side chains of amino acids can interact favorably with hydrophobic pockets in the receptor, driven by the entropy gain from the displacement of water molecules. nih.govacs.org This is a major driving force for the binding of amino acids with aliphatic or aromatic side chains.

Stereochemical Fit : Receptors are chiral and exhibit a high degree of stereoselectivity. The binding pocket is shaped to accommodate a specific stereoisomer (e.g., L-amino acids over D-amino acids), ensuring that the functional groups of the ligand are correctly oriented to interact with the receptor's residues. researchgate.net

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of scientific literature and chemical databases, we have been unable to locate any specific analytical methodologies or characterization data for the compound "this compound." This indicates that the compound is likely not a commonly studied or commercially available substance, and as a result, there is no established body of research detailing its analysis.

The user's request for an article with a highly specific outline of advanced analytical techniques cannot be fulfilled accurately. Generating content on this topic without supporting scientific literature would lead to speculation and a high risk of providing scientifically inaccurate information, which contravenes the core principles of this service.

The search results consistently provided information on the parent compound, L-aspartic acid, and its other derivatives, such as N-methyl-D,L-aspartate (NMDA) and various esters. However, no data was found for the specific 3-ethyl substituted version of L-aspartic acid as requested.

To maintain a strict standard of scientific accuracy and adhere to the user's instructions to focus solely on the requested compound, we must decline to generate an article on "this compound." Any attempt to extrapolate data from L-aspartic acid or other related compounds would be scientifically unsound and would not meet the requirements for a thorough, informative, and scientifically accurate article on the specified subject.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 3 Ethyl L Aspartic Acid in Research

Spectroscopic and Spectrometric Characterization for Structural Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Association Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique exceptionally well-suited for studying non-covalent molecular associations involving 3-Ethyl-L-aspartic acid. uvic.ca It allows for the gentle transfer of intact molecular complexes, such as ligand-receptor or metal-ion complexes, from the solution phase into the gas phase for mass analysis. nih.gov This capability provides direct evidence of binding and allows for the determination of the stoichiometry of the association.

In a typical ESI-MS experiment for studying molecular association, a solution containing this compound and its potential binding partner is infused into the mass spectrometer. The resulting mass spectrum will show ions corresponding to the individual components as well as a peak representing the non-covalent complex. The mass-to-charge ratio (m/z) of this complex ion confirms the molecular weights of the interacting species and their ratio within the complex.

Tandem mass spectrometry (ESI-MS/MS) can be further employed to probe the stability and structure of these associations. nih.govnih.gov By selecting the ion of the complex and subjecting it to collision-induced dissociation (CID), one can observe the fragmentation patterns. researchgate.net The energy required to dissociate the complex provides qualitative information about the strength of the interaction. This approach is invaluable for screening potential binding partners and for elucidating the nature of molecular recognition events involving this compound. nih.govnih.gov

Strategies for Derivatization to Enhance Analytical Sensitivity and Selectivity

Chemical derivatization is a key strategy to overcome challenges in the analysis of amino acids like this compound, which often lack the necessary properties for highly sensitive detection or efficient separation. mdpi.com The primary goals of derivatization are to improve chromatographic resolution, increase detection sensitivity (e.g., by adding a fluorescent or UV-absorbing tag), and enhance selectivity for the analyte of interest. mdpi.comresearchgate.net

Pre-column derivatization is the most common approach, where the analyte is chemically modified before its introduction into the analytical system, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Derivatization Strategies:

Fluorogenic Labeling: Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) react with the primary amino group of this compound to form highly fluorescent isoindole derivatives. This significantly lowers the limit of detection. tandfonline.comnih.gov

Chromophoric Labeling: Reagents such as dansyl chloride or dabsyl chloride attach a chromophore to the amino acid, enabling strong UV-Vis absorbance at a specific wavelength, which is useful for quantification.

Chiral Derivatization: To separate the L- and D-enantiomers of this compound, a chiral derivatizing agent is used. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs, or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), react with the amino acid to form diastereomers. tandfonline.comnih.gov These diastereomers have different physicochemical properties and can be separated by standard reverse-phase HPLC.

Mass Spectrometry Enhancement: Derivatization can improve ionization efficiency in ESI-MS. For example, attaching a permanently charged group can enhance the signal intensity, leading to improved sensitivity. researchgate.netnih.gov A study on isomerized aspartic acid found that derivatization with DMT-(R)-Pro-OSu improved mass spectrometry sensitivity by 50-fold. researchgate.netnih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| o-Phthalaldehyde (OPA)/Thiol | Primary Amine | Fluorescence Detection | HPLC |

| Dansyl Chloride | Primary/Secondary Amine | Fluorescence/UV Detection | HPLC |

| Marfey's Reagent (and analogs) | Primary/Secondary Amine | Chiral Separation | HPLC |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary/Secondary Amine | Chiral Separation, Fluorescence | HPLC |

Thermal and Molecular Weight Characterization of Derived Polymers and Conjugates

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize polymers and conjugates derived from this compound. azom.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This measurement provides critical information about the thermal transitions that a material undergoes upon heating or cooling. azom.comeag.com

For a polymer synthesized from this compound, a typical DSC scan can identify key thermal events:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the heat capacity on the DSC thermogram. azom.com

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt, transitioning to a disordered liquid state. This is observed as an endothermic peak on the DSC curve. hu-berlin.de

Crystallization Temperature (Tc): Upon cooling from the melt, this is the temperature at which the polymer chains organize into ordered crystalline structures, which is observed as an exothermic peak.

These thermal properties are crucial as they dictate the material's processing conditions and its performance at different temperatures. For instance, the Tg and Tm define the upper service temperature of a material. azom.com Studies on polyesters based on the parent L-Aspartic acid have shown that DSC is effective in determining how changes in the monomer structure significantly vary the glass transition temperature and crystallinity of the resulting polymers. iiserpune.ac.in

Table 3: Example DSC Data for a Hypothetical Poly(3-Ethyl-L-Aspartate) Derivative

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Glass Transition (Tg) | 115 | N/A |

| Crystallization (Tc) | 165 | -25.4 |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used method for determining the molecular weight and molecular weight distribution of polymers derived from this compound. shimadzu.comchromatographytoday.com This technique separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.

In a GPC system, a dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. shimadzu.com The elution time is therefore inversely proportional to the molecular size.

The output from the GPC detector (commonly a refractive index detector) is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weights, the chromatogram can be converted into a molecular weight distribution curve. From this curve, several important parameters are calculated:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

The molecular weight distribution is a critical property as it strongly influences the mechanical, thermal, and solution properties of the polymer. chromatographytoday.com GPC analysis of L-Aspartic acid-based polyesters has confirmed its utility in showing mono-modal distributions and determining the molecular weight of the polymer chains. iiserpune.ac.in

Table 4: Example GPC Results for a Series of Poly(3-Ethyl-L-Aspartate) Syntheses

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| PEA-1 | 21,500 | 38,700 | 1.80 |

| PEA-2 | 35,200 | 65,120 | 1.85 |

Advanced Research Applications and Future Perspectives for 3 Ethyl L Aspartic Acid Derivatives

Design and Synthesis of Novel Unnatural Amino Acids and Peptide Mimetics

The incorporation of unnatural amino acids into peptide structures is a powerful strategy for creating novel molecules with enhanced therapeutic properties. sigmaaldrich.com These synthetic amino acids can introduce unique side chains and conformational constraints, leading to peptides with increased stability, improved receptor binding, and novel biological activities. sigmaaldrich.com Derivatives of 3-Ethyl-L-aspartic acid are valuable building blocks in this endeavor, offering a scaffold for creating a diverse array of unnatural amino acids and peptide mimetics. nih.govbioascent.com

The synthesis of these novel molecules often employs solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. nih.gov This methodology has been successfully used to create heteropeptides consisting of L-aspartic acid and its derivatives, such as benzyl-L-aspartic acid. nih.gov The introduction of such modifications can be strategically employed to enhance specific molecular interactions, for instance, to improve the hydrophobic binding between a peptide and a drug molecule. nih.gov

Recent advancements in synthetic methodologies have further expanded the toolkit for creating unnatural amino acids from aspartate precursors. bioascent.com Electrocatalytic cross-coupling reactions, for example, can utilize the carboxylic acid side chain of aspartate derivatives as a latent radical precursor. bioascent.com This enables the coupling of a wide range of heteroaryl halides, generating a library of unnatural amino acids with diverse side chains. bioascent.com This approach is particularly valuable in medicinal chemistry for the rapid generation of new drug candidates. bioascent.com

The table below summarizes key approaches in the synthesis of unnatural amino acids and peptide mimetics involving aspartic acid derivatives:

| Synthesis Approach | Description | Key Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | A method where a peptide is assembled in a stepwise manner on a solid resin support. | Allows for the efficient and controlled synthesis of peptides with specific sequences, including those with unnatural amino acids. |

| Electrocatalytic Cross-Coupling | Utilizes an electric current to drive a cross-coupling reaction, enabling the formation of new carbon-carbon bonds. | Offers a versatile and efficient way to introduce a wide variety of functional groups onto the amino acid scaffold. |

| Solution-Phase Synthesis | The synthesis of peptides is carried out entirely in a solution. | Can be advantageous for large-scale synthesis and for certain types of complex peptides. |

Innovations in Biocatalysis and Organic Synthetic Methodologies

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. nih.govrsc.org Enzymes operate under mild conditions and can exhibit remarkable stereoselectivity, making them ideal for the synthesis of chiral molecules like amino acids and their derivatives. nih.govnih.gov

One area of innovation involves the use of enzymes to catalyze the oligomerization of aspartate derivatives. For instance, proteases have been shown to efficiently catalyze the conversion of L-aspartate diethyl ester to oligo(β-ethyl-α-aspartate). nih.gov This enzymatic approach offers a sustainable route to producing poly(aspartic acid), a biodegradable and water-soluble polymer with applications in drug delivery and regenerative medicine. nih.gov

Furthermore, C-N lyases are being explored for the asymmetric synthesis of N-substituted L-aspartic acids. rsc.org These enzymes can catalyze the addition of various amines to fumarate (B1241708), yielding a range of N-arylalkyl-substituted L-aspartic acids with excellent enantiopurity. rsc.org This biocatalytic hydroamination provides a powerful tool for creating non-canonical amino acids that can be used as building blocks for pharmaceuticals and other specialty chemicals. rsc.org

The conjugation of this compound to other molecules can impart catalytic activity, creating novel biocatalysts with tailored properties. While direct research on catalytically active this compound conjugates is an emerging area, the principles of enzyme modification and the development of artificial enzymes provide a strong foundation for future advancements.

The attachment of a zwitterionic moiety, such as an aspartic acid conjugate, to a ligand can be a viable strategy for designing molecules with specific biological activities. nih.gov For example, aspartic acid conjugates of kappa opioid receptor agonists have been synthesized and shown to have limited access to the central nervous system, suggesting a potential strategy for developing peripherally-selective drugs. nih.gov

The field of chemomimetic biocatalysis, which aims to exploit the synthetic potential of cofactor-dependent enzymes to create new catalysts, also offers exciting possibilities. acs.org By incorporating unnatural amino acids or modifying existing enzymes, it may be possible to create novel biocatalysts with activities not found in nature. The unique chemical properties of this compound could be leveraged in this context to develop enzymes with enhanced or novel catalytic functions.

Advanced Materials Science: Integration into Biodegradable Polymers and Hydrogels

Derivatives of L-aspartic acid are increasingly being used in the development of advanced biomaterials, particularly biodegradable polymers and hydrogels. nih.govnih.gov These materials are designed to be compatible with biological systems and to degrade into non-toxic products over time, making them ideal for a range of biomedical applications. nih.gov

Poly(aspartic acid) (PASP) and its derivatives are highly versatile polymers that can be tailored for specific applications. nih.gov The synthesis of copolymers from aspartic acid and various diols can yield biodegradable polyesters with a range of properties. nih.gov These polymers have been shown to undergo hydrolytic degradation and can be broken down by microorganisms, highlighting their potential as environmentally friendly materials. nih.gov

Hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, are another important class of biomaterials derived from aspartic acid. nih.govresearchgate.net These hydrogels can be designed to be pH-sensitive, allowing for the controlled release of drugs in response to specific environmental cues. nih.govresearchgate.net For example, hydrogels based on poly(aspartic acid) and ethylcellulose have been developed for the controlled release of naproxen (B1676952) sodium. researchgate.net

The table below highlights some of the key research findings in the use of aspartic acid derivatives in advanced materials:

| Material Type | Key Findings | Potential Applications |

| Biodegradable Copolyesters | Synthesized from aspartic acid and various diols; undergo hydrolytic and microbial degradation. nih.gov | Drug delivery, biodegradable plastics. nih.gov |

| pH-Sensitive Hydrogels | Can be formulated to swell and release drugs in a pH-dependent manner. nih.govresearchgate.net | Oral drug delivery systems. nih.govresearchgate.net |

| Semi-Interpenetrating Network Hydrogels | Developed from aspartic acid and alginic acid for the controlled release of ibuprofen. mdpi.com | Controlled drug delivery. mdpi.com |

The ability to control the release of therapeutic agents is a cornerstone of modern drug delivery. Hydrogels and other polymer-based systems derived from this compound and related compounds offer a promising platform for achieving this control. nih.govmdpi.comnih.gov

The swelling behavior of these hydrogels is often dependent on the pH of the surrounding environment. mdpi.comnih.gov At certain pH values, the functional groups on the polymer chains can become ionized, leading to electrostatic repulsion and an increase in swelling. mdpi.com This property can be harnessed to design drug delivery systems that release their payload in a specific part of the body, such as the intestines. nih.govresearchgate.net

Microgels, which are microscopic hydrogel particles, have also been developed from aspartic acid for sustained drug delivery. mdpi.com These microgels can encapsulate drugs and release them over an extended period, reducing the need for frequent administration. mdpi.com The release kinetics can be tuned by adjusting the composition of the microgels, such as the concentration of the polymer and cross-linker. mdpi.com

Biomimetic materials are designed to mimic the structure and function of natural tissues, providing a scaffold that can support cell growth and tissue regeneration. nih.govmdpi.com Poly(ester amides) (PEAs) synthesized from L-aspartic acid and other amino acids are a class of biomaterials with significant potential in this area. nih.gov

These PEAs can be fabricated into films and three-dimensional fibrous scaffolds that support the attachment, spreading, and proliferation of cells, such as human coronary artery smooth muscle cells. nih.gov The pendant carboxylic acid groups on the polymer backbone provide sites for the conjugation of bioactive molecules, such as growth factors, which can further direct cell function and promote tissue regeneration. nih.gov

The combination of biodegradability, biocompatibility, and the ability to incorporate biological signaling molecules makes aspartic acid-based biomaterials highly attractive for a variety of tissue engineering applications, including vascular tissue engineering. nih.gov

Role in Agricultural Science: Plant Growth Regulation and Stress Resistance

Aspartic acid and its derivatives play a crucial role in plant metabolism and have been shown to be involved in plant growth regulation and stress resistance. frontiersin.orgnih.govnih.gov As a central building block for the synthesis of other amino acids, nucleotides, and hormones, aspartate is vital for plant development and defense mechanisms. nih.govnih.gov

Exogenous application of aspartic acid has been shown to mitigate the adverse effects of environmental stresses, such as salinity and heat stress. frontiersin.orgmdpi.com In wheat plants subjected to salt stress, the application of aspartic acid enhanced photosynthetic pigments and endogenous indole (B1671886) acetic acid, leading to improved growth and biomass. frontiersin.org Similarly, in perennial ryegrass, aspartate treatment was found to enhance heat tolerance by increasing chlorophyll (B73375) content and the activity of antioxidant enzymes. mdpi.com

The mechanisms by which aspartic acid confers stress tolerance are multifaceted. It is involved in osmotic adjustment, membrane stabilization, and the regulation of metabolic pathways that help plants cope with adverse conditions. mdpi.com The ability of aspartic acid to assimilate inorganic nitrogen and serve as a precursor for a wide range of metabolites underscores its importance in plant nutrition and stress physiology. frontiersin.orgnih.gov While research has primarily focused on L-aspartic acid, the unique properties of its derivatives, such as this compound, may offer novel avenues for developing plant growth regulators and stress-protective agents.

Biotechnological Production and Metabolic Engineering for Industrial Scale

The industrial-scale production of L-aspartic acid and its derivatives is a well-established field, primarily relying on microbial fermentation and enzymatic conversion. mdpi.comthinkdochemicals.com Genetically engineered strains of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are commonly employed to enhance the yield and efficiency of production. thinkdochemicals.comnih.gov Metabolic engineering strategies focus on manipulating the biochemical pathways within these microorganisms to channel precursors towards the synthesis of the desired aspartic acid derivative. researchgate.netlbl.gov

For the production of L-aspartic acid itself, key strategies include the overexpression of enzymes like aspartate ammonia-lyase and the inactivation of competing metabolic pathways that consume precursors such as fumarate and oxaloacetate. mdpi.commdpi.com These principles of metabolic engineering could theoretically be adapted for the production of this compound. This would likely involve the introduction of novel enzymatic activities capable of catalyzing the ethylation of an aspartic acid precursor.

Hypothetical Metabolic Engineering Strategies for this compound Production:

| Strategy | Description | Key Enzymes/Pathways Involved | Potential Microbial Host |

| Introduction of a Novel Ethyltransferase | Engineering the host organism to express an enzyme that can specifically transfer an ethyl group to the 3rd position of L-aspartic acid or a precursor. | Novel Ethyltransferase, S-adenosylmethionine (SAM) regeneration pathway | Escherichia coli, Saccharomyces cerevisiae |

| Directed Evolution of Existing Enzymes | Modifying an existing enzyme, such as an alkyltransferase, to have a high specificity and catalytic efficiency for the ethylation of an aspartic acid intermediate. | Mutated Alkyltransferase | Corynebacterium glutamicum |

| Pathway Optimization | Enhancing the flux towards L-aspartic acid and ensuring a sufficient supply of the ethyl donor (e.g., S-adenosylmethionine or an ethyl-coenzyme A). | Overexpression of aspartate pathway enzymes, engineering of the SAM cycle | Escherichia coli |

Currently, the most prevalent method for producing L-aspartic acid on an industrial scale is the enzymatic conversion of fumaric acid and ammonia (B1221849). mdpi.commdpi.com A similar enzymatic approach could be envisioned for this compound, provided a suitable enzyme with the desired catalytic activity is identified or engineered.

Identification of Novel Biological Targets and Unexplored Therapeutic Potential

L-aspartic acid is a fundamental amino acid that serves as a building block for proteins and a precursor for other essential biomolecules. drugbank.comwikipedia.org It also functions as an excitatory neurotransmitter in the central nervous system, primarily interacting with N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgpatsnap.com Derivatives of L-aspartic acid have been explored for a range of therapeutic applications, from artificial sweeteners like aspartame (B1666099) to potential anticancer agents. nih.govmdpi.com

The introduction of an ethyl group at the 3rd position of L-aspartic acid would create a novel chemical entity with potentially unique biological activities. The therapeutic potential of this compound remains largely unexplored, but hypotheses can be formulated based on the known activities of related compounds.

Potential Areas of Therapeutic Investigation for this compound Derivatives:

| Potential Therapeutic Area | Rationale | Possible Biological Targets |

| Neuropharmacology | The structural similarity to L-aspartate suggests potential interaction with excitatory amino acid receptors. The ethyl group could modulate receptor affinity and selectivity. | NMDA receptors, AMPA receptors, Kainate receptors |

| Oncology | Some amino acid derivatives have shown promise as inhibitors of enzymes involved in cancer cell metabolism or as targeted drug delivery moieties. nih.gov | Aminopeptidases, enzymes in amino acid metabolic pathways |

| Metabolic Disorders | Altering the structure of a key metabolite like aspartic acid could influence metabolic pathways. | Enzymes in the citric acid cycle and amino acid metabolism |

| Antimicrobial Agents | Novel amino acid analogues can sometimes interfere with essential microbial metabolic pathways. | Bacterial enzymes involved in cell wall synthesis or amino acid metabolism |

The design and synthesis of novel derivatives of N-cinnamoyl-L-aspartic acid have been investigated for their inhibitory activities against aminopeptidase (B13392206) N, indicating the potential for aspartic acid derivatives in cancer therapy. nih.gov Furthermore, phosphonate (B1237965) analogues of N-(phosphonoacetyl)-L-aspartic acid (PALA) have been synthesized and evaluated for cytostatic activity. nih.gov These examples highlight the broad potential for discovering new therapeutic agents by modifying the basic structure of L-aspartic acid. Future research into this compound and its derivatives will be crucial to determine their specific biological targets and unlock any therapeutic potential.

Q & A

Q. What established synthetic routes are available for 3-Ethyl-L-aspartic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves protecting the amino and carboxyl groups of L-aspartic acid before introducing the ethyl moiety via alkylation. For example, carbodiimide-based coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide) can facilitate selective modification . Purification steps should include recrystallization or preparative HPLC using reversed-phase C18 columns. Purity optimization requires rigorous monitoring via ¹H NMR (400 MHz, D₂O) to confirm the absence of unreacted intermediates and byproducts. Yield and purity trade-offs should be evaluated using mass spectrometry (ESI-MS) for molecular validation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- ¹H/¹³C NMR : Resolve ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and confirm stereochemical retention .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <2 ppm mass error.

- Ion-Exchange Chromatography : Assess purity (>98%) under acidic mobile phases (0.1% TFA in H₂O) .

Cross-validation with FT-IR (carboxylate stretches at ~1600 cm⁻¹) ensures functional group integrity .

Q. How can researchers validate the enzymatic activity of this compound in biochemical assays?

- Methodological Answer : Use standardized kinetic assays with purified enzymes (e.g., aspartate transaminase) under controlled pH (7.4) and temperature (37°C). Monitor substrate depletion via UV-Vis spectroscopy (λ = 340 nm for NADH cofactor oxidation). Include negative controls (unmodified L-aspartic acid) and triplicate trials to minimize batch variability. Data normalization to protein concentration (Bradford assay) is critical .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N isotopes at the ethyl or carboxyl groups to track metabolic flux via LC-MS/MS .

- Cell Culture Models : Use knockout cell lines (e.g., CRISPR-Cas9-modified HEK293) to isolate the compound’s effects from endogenous aspartate .

- Dose-Response Curves : Establish EC₅₀ values using nonlinear regression (GraphPad Prism) to quantify pathway modulation efficacy .

Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can contradictions in reported kinetic parameters (e.g., Km, Vmax) for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically review literature for assay conditions (pH, temperature, enzyme sources) using tools like PRISMA guidelines .

- Standardized Buffers : Replicate assays in Tris-HCl (50 mM, pH 7.8) with 1 mM DTT to stabilize sulfhydryl-dependent enzymes .

- Error Source Identification : Use ANOVA to distinguish inter-lab variability (e.g., spectrophotometer calibration) from intrinsic compound differences .

Q. What strategies mitigate stability issues of this compound in long-term biochemical studies?

- Methodological Answer :

- Lyophilization : Store aliquots at -80°C under argon to prevent oxidation.

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV (210 nm) to track decomposition .

- Chelating Agents : Add 0.1 mM EDTA to buffers to inhibit metal-catalyzed hydrolysis .

Q. How can computational modeling enhance the understanding of this compound’s interactions with target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein binding over 100 ns trajectories. Parameterize the ethyl group with GAFF2 force fields .

- Docking Studies : Autodock Vina or Schrödinger Glide can predict binding affinities (ΔG) to active sites (e.g., NMDA receptors). Validate with mutagenesis data .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves to dose-response data (log[inhibitor] vs. normalized response) using the Hill equation .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% statistical power .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement in-process checks (TLC, mid-IR) during synthesis.

- Certified Reference Materials : Cross-calibrate batches against NIST-traceable standards .

- Inter-Lab Collaboration : Share samples for round-robin testing to validate consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.